

A Technical Guide to Methyl 5-hydroxypentanoate: Commercial Availability, Synthesis, and Analytical Characterization

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Compound of Interest

Compound Name: *Methyl 5-hydroxypentanoate*

Cat. No.: *B032872*

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Abstract

Methyl 5-hydroxypentanoate is a bifunctional organic molecule of interest in various chemical syntheses, serving as a versatile building block for more complex structures. This technical guide provides a comprehensive overview of its commercial availability, outlines detailed protocols for its synthesis, and describes standard methods for its analytical characterization. The information is intended to support researchers and professionals in drug development and other scientific disciplines in sourcing and utilizing this compound.

Commercial Availability

Methyl 5-hydroxypentanoate is readily available from a range of chemical suppliers. It is typically offered in research quantities with purities generally exceeding 95%. Below is a summary of representative commercial sources and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	CAS Number	Purity	Available Quantities	Representative Pricing (USD)
Sigma-Aldrich ^[1]	14273-92-8	≥95%	250 mg, 1 g, 5 g, 25 g	\$21.85 (250 mg), \$56.35 (1 g) ^[1]
AK Scientific, Inc. ^[2]	14273-92-8	>95% (GC)	250 mg, 1 g, 5 g, 25 g	\$27 (250 mg), \$67 (1 g) ^[2]
SETV Global ^[3]	14273-92-8	API Grade	Small to commercial scale	Price on request ^[3]
Alfa Chemical ^[4]	14273-92-8	High Quality	In stock	Price on request ^[4]
Biosynth ^[5]	14273-92-8	Not specified	Price on request	Price on request ^[5]
BLD Pharm ^[6]	14273-92-8	Not specified	Price on request	Price on request ^[6]

Experimental Protocols

Synthesis of Methyl 5-hydroxypentanoate

Two common synthetic routes to **Methyl 5-hydroxypentanoate** are outlined below. The first is a modern approach starting from the biomass-derived platform chemical furfural, and the second is a more traditional laboratory-scale synthesis via the ring-opening of δ -valerolactone.

This method involves the initial conversion of furfural to methyl furoate, followed by hydrogenolysis to yield the target compound. This process is particularly relevant for scalable and sustainable production.^[7]

Step 1: Dehydrogenation of Furfural to Methyl Furoate

- Catalyst Preparation: A dehydrogenation catalyst (e.g., a supported ruthenium catalyst) is prepared. For instance, an aqueous solution of ruthenium chloride (10 wt%) is impregnated onto a carrier powder, stirred, and allowed to sit at room temperature for 12 hours. The mixture is then dried at 120°C for 12 hours and calcined at 500°C for 4 hours.^[7]

- Catalyst Reduction: The prepared catalyst precursor is loaded into a fixed-bed reactor. It is then reduced in situ under a hydrogen atmosphere (e.g., 250°C, 0.2 MPa H₂, 1.5 L/min flow rate) for 4 hours.[7]
- Reaction: A feed stream of furfural, methanol, and water is passed through the reactor containing the activated catalyst to produce methyl furoate.[7]

Step 2: Hydrogenolysis of Methyl Furoate to **Methyl 5-hydroxypentanoate**

- Catalyst Preparation: A hydrogenolysis catalyst (e.g., a supported copper or zinc catalyst) is prepared using a similar impregnation and calcination method as described for the dehydrogenation catalyst.[7]
- Catalyst Reduction: The hydrogenolysis catalyst precursor is loaded into a second reactor and reduced in situ (e.g., 300°C, 0.5 MPa H₂, 1.5 L/min flow rate) for 4 hours.[7]
- Reaction: The reaction mixture containing methyl furoate from the first step is combined with hydrogen and passed through the second reactor containing the activated hydrogenolysis catalyst to yield **Methyl 5-hydroxypentanoate**.[7]
- Purification: The final product is purified from the reaction mixture by distillation.

This laboratory-scale synthesis involves the acid-catalyzed ring-opening of δ -valerolactone with methanol.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve δ -valerolactone (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), to the solution.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Workup:** After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Remove the excess methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain pure **Methyl 5-hydroxypentanoate**.

Analytical Characterization Protocols

Due to the presence of a hydroxyl group, derivatization of **Methyl 5-hydroxypentanoate** is recommended to improve its volatility for GC-MS analysis. Silylation is a common derivatization technique.

- **Sample Preparation (Silylation):**
 - Ensure the sample is anhydrous. If necessary, dry the sample under a stream of nitrogen.
 - Dissolve a known amount of the sample in an anhydrous aprotic solvent (e.g., pyridine or dichloromethane) in a GC vial.
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.
 - Seal the vial and heat at 60-70°C for 30 minutes.
 - Cool the vial to room temperature before injection into the GC-MS system.
- **GC-MS Instrumental Parameters (Exemplary):**
 - GC System: Agilent 7890B GC or equivalent.
 - MS System: Agilent 5977B MSD or equivalent.

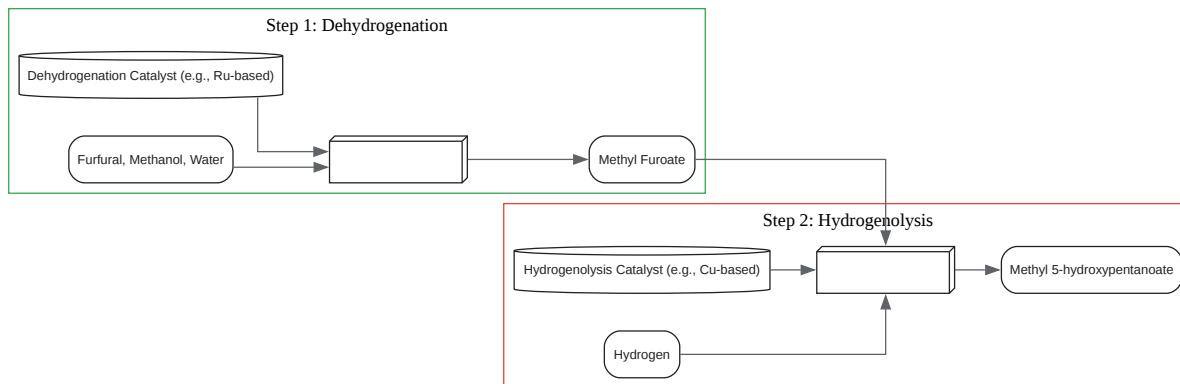
- Column: SH-WAX (60 m × 0.25 mm I.D., df=0.5 μ m) or similar polar capillary column.[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 10:1 ratio).
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp 1: Increase to 200°C at 40°C/min.
 - Ramp 2: Increase to 240°C at 25°C/min, hold for 2 minutes.[8]
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Methyl 5-hydroxypentanoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - Ensure the sample is fully dissolved and the solution is homogeneous.
- NMR Spectrometer and Parameters (Exemplary):
 - Instrument: 500 MHz NMR spectrometer.[9]
 - ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).

- Spectral Width: ~12 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.
- Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more.
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

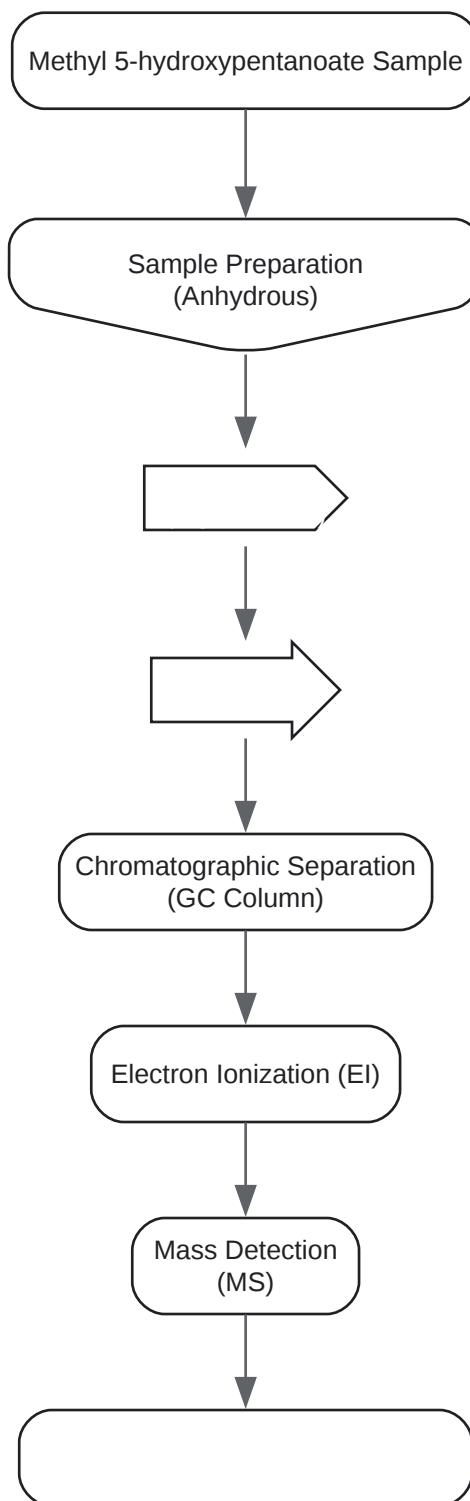
Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical procedures described above.



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Caption: Workflow for the synthesis of **Methyl 5-hydroxypentanoate** from furfural.



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Caption: Experimental workflow for the GC-MS analysis of **Methyl 5-hydroxypentanoate**.

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